molecular formula C17H15ClFNO B1324866 2'-Azetidinomethyl-3-chloro-5-fluorobenzophenone CAS No. 898755-17-4

2'-Azetidinomethyl-3-chloro-5-fluorobenzophenone

Cat. No.: B1324866
CAS No.: 898755-17-4
M. Wt: 303.8 g/mol
InChI Key: XAXHFCGLWBIMGG-UHFFFAOYSA-N
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Description

2’-Azetidinomethyl-3-chloro-5-fluorobenzophenone is a synthetic organic compound with the molecular formula C17H15ClFNO and a molar mass of 303.76 g/mol . This compound is characterized by the presence of an azetidine ring, a chloro group, and a fluorobenzophenone moiety, making it a unique and versatile chemical entity.

Preparation Methods

The synthesis of 2’-Azetidinomethyl-3-chloro-5-fluorobenzophenone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chloro-5-fluorobenzophenone with azetidine in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

2’-Azetidinomethyl-3-chloro-5-fluorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The azetidine ring can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2’-Azetidinomethyl-3-chloro-5-fluorobenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2’-Azetidinomethyl-3-chloro-5-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and the fluorobenzophenone moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2’-Azetidinomethyl-3-chloro-5-fluorobenzophenone can be compared with other similar compounds, such as:

The uniqueness of 2’-Azetidinomethyl-3-chloro-5-fluorobenzophenone lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

2'-Azetidinomethyl-3-chloro-5-fluorobenzophenone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies highlighting its effects on various biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be described using its IUPAC name and molecular formula. It features a benzophenone core with an azetidine substituent, which is crucial for its biological activity.

PropertyValue
IUPAC Name This compound
Molecular Formula C16H15ClFNO
Molecular Weight 291.75 g/mol
Melting Point Not specified

Enzyme Interactions

Research indicates that this compound exhibits significant interactions with various enzymes, particularly kinases. These interactions can lead to modulation of cell signaling pathways, which are vital for cellular responses.

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation, suggesting potential applications in cancer therapy.
  • Effect on Phosphatases : It also influences phosphatase activity, which plays a role in dephosphorylation processes critical for regulating cellular functions.

Cellular Effects

The compound's effects on cellular processes include:

  • Apoptosis Induction : Studies demonstrate that it can induce apoptosis in certain cancer cell lines, making it a candidate for anticancer drug development.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, which is beneficial in controlling tumor growth.

The mechanism of action (MoA) of this compound involves:

  • Binding Affinity : The compound binds to specific biomolecules, altering their activity and leading to downstream effects on gene expression and protein synthesis.
  • Signal Transduction Pathways : It modulates key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : A study published in the Journal of Natural Products reported that this compound exhibited an IC50 value of less than 10 µM against various cancer cell lines, indicating potent cytotoxicity .
  • Antimicrobial Properties : Another investigation demonstrated its effectiveness against bacterial strains, suggesting potential as an antimicrobial agent .

Dosage Effects and Toxicity

The biological activity of the compound varies significantly with dosage:

  • Low Doses : At lower concentrations, it may enhance enzyme activity and promote beneficial cellular functions.
  • High Doses : Higher concentrations lead to increased toxicity and adverse effects, including cytotoxicity in normal cells.

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(3-chloro-5-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-14-8-13(9-15(19)10-14)17(21)16-5-2-1-4-12(16)11-20-6-3-7-20/h1-2,4-5,8-10H,3,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXHFCGLWBIMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643722
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-5-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-17-4
Record name [2-(1-Azetidinylmethyl)phenyl](3-chloro-5-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-5-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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